molecular formula C18H19N3O B6524565 2-[methyl(6-methyl-4-phenylquinazolin-2-yl)amino]ethan-1-ol CAS No. 1007723-11-6

2-[methyl(6-methyl-4-phenylquinazolin-2-yl)amino]ethan-1-ol

Cat. No. B6524565
CAS RN: 1007723-11-6
M. Wt: 293.4 g/mol
InChI Key: FPIGQAHPLPLEQO-UHFFFAOYSA-N
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Description

Quinazolinone derivatives are a class of heterocyclic compounds that have drawn considerable attention due to their wide range of biological properties . They are used in the synthesis of various molecules of physiological significance and pharmacological utility .


Synthesis Analysis

The synthesis of quinazolinone derivatives often involves the amidation and cyclization of 2-aminobenzoic acid derivatives . For example, anthranilic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates, which then undergo cyclization by treatment with acetic anhydride .


Chemical Reactions Analysis

Quinazolinone derivatives can undergo a variety of chemical reactions. The reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of quinazolinones with metal ions, Mannich reaction, and cycloaddition reaction are all possible .

properties

IUPAC Name

2-[methyl-(6-methyl-4-phenylquinazolin-2-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-13-8-9-16-15(12-13)17(14-6-4-3-5-7-14)20-18(19-16)21(2)10-11-22/h3-9,12,22H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIGQAHPLPLEQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N(C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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